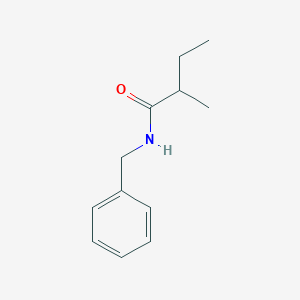
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester is an organic compound with the molecular formula C12H8N2O4. It is a derivative of phthalic acid, where two cyano groups are attached to the benzene ring at the 4 and 5 positions, and the carboxylic acid groups are esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester typically involves the esterification of 1,2-Benzenedicarboxylic acid, 4,5-dicyano- with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: 1,2-Benzenedicarboxylic acid, 4,5-dicyano-.
Reduction: 1,2-Benzenedicarboxylic acid, 4,5-diamino-, dimethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the ester groups can undergo hydrolysis to release the active carboxylic acid form.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester: Similar structure but with a hydroxyl group instead of cyano groups.
1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Similar structure but with a methyl group instead of cyano groups.
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, 1,2-dipentyl ester: Similar structure but with dipentyl ester groups instead of dimethyl ester groups.
Uniqueness
1,2-Benzenedicarboxylic acid, 4,5-dicyano-, dimethyl ester is unique due to the presence of two cyano groups, which can significantly alter its chemical reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
64754-35-4 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
dimethyl 4,5-dicyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H8N2O4/c1-17-11(15)9-3-7(5-13)8(6-14)4-10(9)12(16)18-2/h3-4H,1-2H3 |
InChI Key |
LXQVKVDHAUFCJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


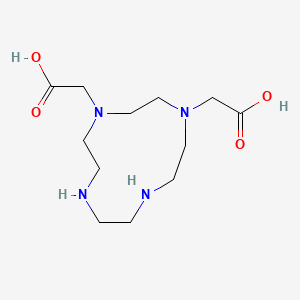

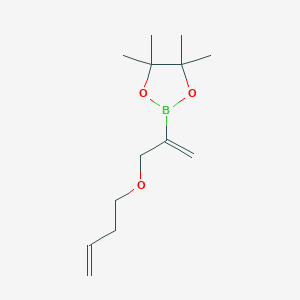

![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)

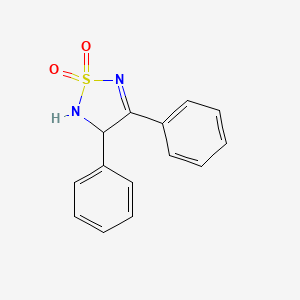
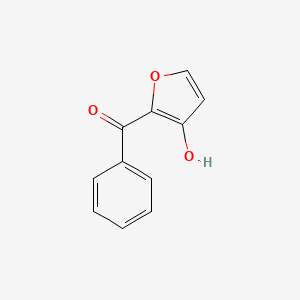
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
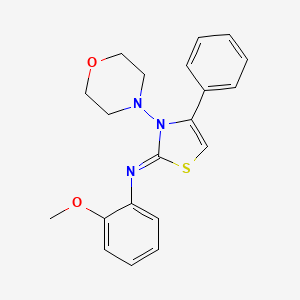

![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)
